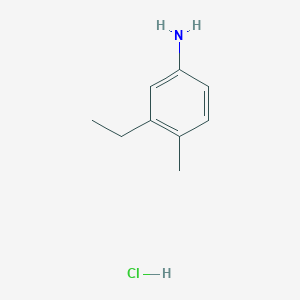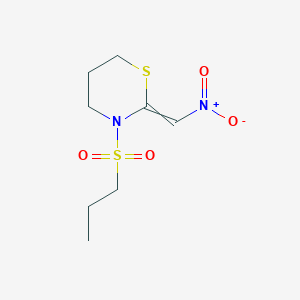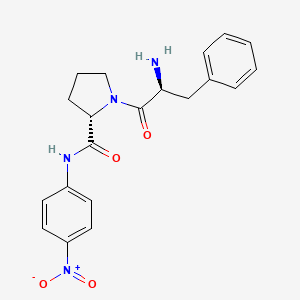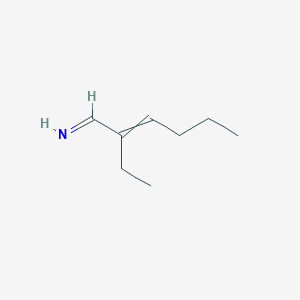
Acetic acid;1,4-dithiane-2,5-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetic acid;1,4-dithiane-2,5-diol is a compound that combines the properties of acetic acid and 1,4-dithiane-2,5-diol. Acetic acid is a simple carboxylic acid known for its role in vinegar, while 1,4-dithiane-2,5-diol is a sulfur-containing heterocycle. This compound is of interest due to its unique chemical structure, which allows it to participate in various chemical reactions and applications in scientific research.
准备方法
Synthetic Routes and Reaction Conditions: 1,4-Dithiane-2,5-diol can be synthesized through several methods. One common approach involves the reaction of chloroacetaldehyde with sodium hydrosulfide, followed by pH adjustment and curing . Another method includes the bifunctional squaramide catalyzed sulfa-Michael/aldol cascade reaction with chalcones . These methods highlight the versatility of 1,4-dithiane-2,5-diol as a synthetic intermediate.
Industrial Production Methods: Industrial production of 1,4-dithiane-2,5-diol typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production.
化学反应分析
Types of Reactions: 1,4-Dithiane-2,5-diol undergoes various chemical reactions, including oxidation, reduction, and substitution. It is particularly known for its ability to participate in sulfa-Michael/aldol cascade reactions and [3+3] cycloaddition reactions with azomethine imines .
Common Reagents and Conditions: Common reagents used in reactions with 1,4-dithiane-2,5-diol include potassium carbonate, DABCO (1,4-diazabicyclo[2.2.2]octane), and methanol . These reagents facilitate the formation of various sulfur-containing heterocycles and other functionalized compounds.
Major Products: The major products formed from reactions involving 1,4-dithiane-2,5-diol include tetrahydrothiophenes, thiophenes, and other sulfur-containing heterocycles . These products are valuable intermediates in the synthesis of bioactive compounds and pharmaceuticals.
科学研究应用
1,4-Dithiane-2,5-diol is widely used in scientific research due to its versatility as a synthon for sulfur-containing heterocycles. It is employed in the synthesis of bioactive compounds, including antivirals, antibiotics, and antitumor agents . Additionally, it is used in the development of serine protease inhibitors, metallo-beta-lactamase inhibitors, and phytogrowth inhibitors .
作用机制
The mechanism of action of 1,4-dithiane-2,5-diol involves the cleavage of the dithiane ring to form mercaptoacetaldehyde, which then participates in various reactions. For example, in the presence of DABCO and methanol, mercaptoacetaldehyde undergoes nucleophilic attack and intramolecular cyclization to form the final products . This mechanism highlights the compound’s ability to act as both an electrophile and a nucleophile.
相似化合物的比较
Similar Compounds: 1,4-Dithiane-2,5-diol is similar to other dithiane derivatives, such as 1,3-dithiane and 1,4-dithiin . These compounds share the sulfur-containing heterocyclic structure but differ in their reactivity and applications.
Uniqueness: What sets 1,4-dithiane-2,5-diol apart from its counterparts is its ability to participate in a wide range of reactions, making it a versatile synthon in organic synthesis. Its bifunctional nature allows it to act as both an electrophile and a nucleophile, enabling the formation of complex molecular architectures .
属性
CAS 编号 |
90200-29-6 |
|---|---|
分子式 |
C8H16O6S2 |
分子量 |
272.3 g/mol |
IUPAC 名称 |
acetic acid;1,4-dithiane-2,5-diol |
InChI |
InChI=1S/C4H8O2S2.2C2H4O2/c5-3-1-7-4(6)2-8-3;2*1-2(3)4/h3-6H,1-2H2;2*1H3,(H,3,4) |
InChI 键 |
YNPZGROQOWBSJZ-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)O.CC(=O)O.C1C(SCC(S1)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![8-{4-[(Methanesulfonyl)methyl]-2-methoxyphenyl}-7H-purine](/img/structure/B14383801.png)
![4-{[4-(2-Methoxyethyl)phenoxy]methyl}-1,3,2lambda~4~-dioxathiolan-2-one](/img/structure/B14383807.png)

![2-[3-(Pentyloxy)naphthalen-2-YL]-1H-imidazo[4,5-B]pyridine](/img/structure/B14383819.png)
![8-(4-Methoxyphenyl)[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B14383821.png)

![6-[2-(2-Hydroxy-3,5,6-trimethylphenyl)hydrazinylidene]-3,4-dinitrocyclohexa-2,4-dien-1-one](/img/structure/B14383837.png)



![9-[(Furan-2-yl)oxy]nona-2,4,6,8-tetraenal](/img/structure/B14383870.png)
![N-[(3-Acetyl-2,2-dimethylcyclobutyl)methyl]-N'-naphthalen-1-ylurea](/img/structure/B14383876.png)


